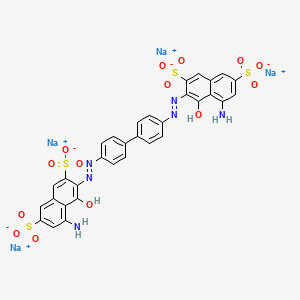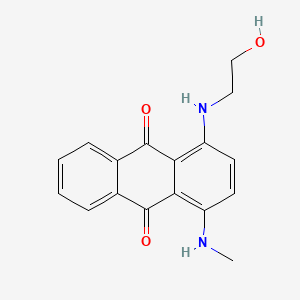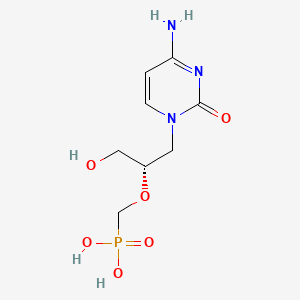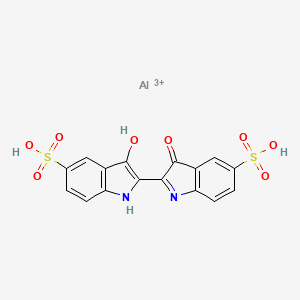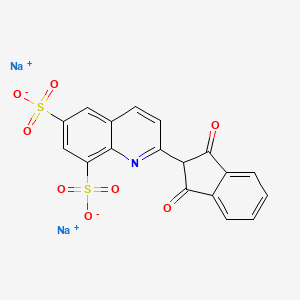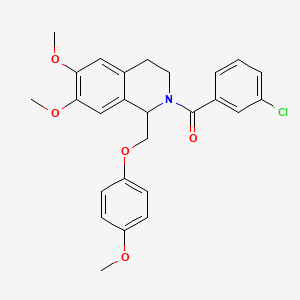
(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
概要
説明
This compound, also known as CIQ, is a positive allosteric modulator selective for NR2C/D containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C/D containing NMDA receptors by two-fold without altering mean open time or EC50 values for glutamate or glycine bindings . It has no effect on NR2A or NR2B subtypes .
Molecular Structure Analysis
The empirical formula of this compound is C26H26ClNO5 and its molecular weight is 467.94 . The InChI key is VYMILMYEENZHAR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at a concentration of ≥10 mg/mL when warmed to 60 °C . The compound should be stored at a temperature of 2-8°C .
科学的研究の応用
Modulation of NMDA Receptors
CIQ is known as a positive allosteric modulator selective for NR2C/D containing NMDA receptors. It has been shown to increase the channel opening frequency of these receptors by two-fold without altering the mean open time or EC50 values for glutamate or glycine bindings .
Neuroscience Research
This compound is featured prominently in neuroscience research due to its selective potentiation of NR2C/NR2D-containing NMDA receptors, which are crucial for synaptic plasticity and memory function .
Cancer Cell Proliferation Inhibition
Derivatives of quinoline compounds, like CIQ, have been reported to significantly inhibit the proliferation of cancer cells with diverse origins, independent of their p53 and p-glycoprotein status .
Autophagy Induction
CIQ derivatives have been found to induce autophagy in cells, leading to disruption of autophagic flux. This process is essential in cellular homeostasis and can be a target for therapeutic interventions .
Pharmacological Applications
The quinoline motif, which CIQ is part of, has substantial efficacies in drug development due to its medicinal potential. This includes various pharmacological applications that are being unveiled through ongoing research .
Structural Studies
CIQ’s structure and related compounds have been studied in detail using nuclear magnetic resonance spectroscopy, providing insights into their chemical properties and interactions .
作用機序
Target of Action
CIQ is a subunit-selective potentiator of NMDA receptors containing the NR2C or NR2D subunit . These receptors play a crucial role in excitatory synaptic transmission and are implicated in various neurological disorders .
Mode of Action
CIQ enhances receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . The actions of CIQ depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Biochemical Pathways
CIQ increases the levels of p-ERK, p-JNK, and p-p38 in breast cancer cells . These proteins are part of the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a key role in regulating cellular activities such as gene expression, cell division, differentiation, and cell survival.
Pharmacokinetics
It’s known that the compound’s effects can be partially reversed by exposure to the jnk inhibitor or the erk inhibitor . This suggests that CIQ’s bioavailability and effectiveness may be influenced by the presence of these inhibitors.
Result of Action
In both MDA-MB-231 and MCF-7 breast cancer cells, CIQ has been shown to inhibit cell viability and promote caspase-dependent apoptosis . Additionally, CIQ increases reactive oxygen species (ROS) generation, and upregulates the phosphorylation and expression of H2AX .
Action Environment
The environment in which CIQ acts can influence its action, efficacy, and stability. For instance, the presence of inhibitors can affect CIQ’s effectiveness . More research is needed to fully understand how various environmental factors influence CIQ’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMILMYEENZHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
CAS RN |
486427-17-2 | |
| Record name | 486427-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)
![2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B1669003.png)
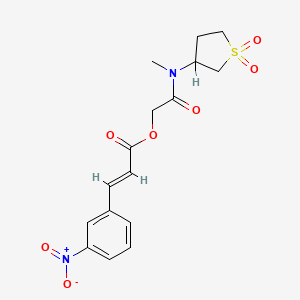
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)
![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)

